(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid
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Overview
Description
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its tert-butoxycarbonyl (Boc) protecting group and a tert-butylphenyl moiety, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Formation of the Propanoic Acid Backbone: The protected amino acid is then coupled with 4-tert-butylphenylacetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the tert-butylphenyl moiety using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaH or KOtBu in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed to reveal the active amino group, which can then participate in various biochemical pathways. The tert-butylphenyl moiety provides steric hindrance, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid: Lacks the tert-butyl group on the phenyl ring.
(3S)-3-amino-3-(4-tert-butylphenyl)propanoic acid: Lacks the Boc protecting group.
Uniqueness
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid is unique due to the presence of both the Boc protecting group and the tert-butylphenyl moiety. This combination provides enhanced stability and reactivity, making it a valuable compound in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C18H27NO4 |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
(3S)-3-(4-tert-butylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C18H27NO4/c1-17(2,3)13-9-7-12(8-10-13)14(11-15(20)21)19-16(22)23-18(4,5)6/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)/t14-/m0/s1 |
InChI Key |
XPQYIRGHKJEIKE-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@H](CC(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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